

# Physicochemical properties of 3-bromo-4,5,6,7-tetrahydro-1H-indazole

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Compound of Interest	
Compound Name:	3-bromo-4,5,6,7-tetrahydro-1H-indazole
Cat. No.:	B577705

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An In-depth Technical Guide to **3-bromo-4,5,6,7-tetrahydro-1H-indazole**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, potential synthetic routes, and biological context of **3-bromo-4,5,6,7-tetrahydro-1H-indazole**. This molecule is a heterocyclic building block, and its indazole core is a recognized pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.

## Physicochemical Properties

**3-bromo-4,5,6,7-tetrahydro-1H-indazole** is a substituted indazole with a molecular weight of 201.067 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) While specific experimental data for properties such as melting point, boiling point, and solubility are not widely reported in public literature, the core data and predicted values based on analogous structures are summarized below.

Table 1: Core Physicochemical Data

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>9</sub> BrN <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	201.067 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	1246553-15-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Solid (inferred from related compounds)	
Purity	≥97% (Typical)	<a href="#">[2]</a> <a href="#">[4]</a>
XlogP (Predicted)	~2.5 (estimated from methylated analog)	<a href="#">[5]</a>
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	
Storage	Room temperature, sealed in a dry, dark place	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>

## Experimental Protocols

The following sections detail plausible and standard experimental methodologies for the synthesis and characterization of **3-bromo-4,5,6,7-tetrahydro-1H-indazole**.

### Synthesis Protocol: Electrophilic Bromination

A plausible synthesis for **3-bromo-4,5,6,7-tetrahydro-1H-indazole** involves the direct bromination of the 4,5,6,7-tetrahydro-1H-indazole precursor at the C3 position. This position is electronically favorable for electrophilic substitution in the indazole ring system.

Reaction: 4,5,6,7-tetrahydro-1H-indazole → **3-bromo-4,5,6,7-tetrahydro-1H-indazole**

Reagents and Materials:

- 4,5,6,7-tetrahydro-1H-indazole (1 equivalent)
- N-Bromosuccinimide (NBS) or Dibromohydantoin (DBDMH) (1.0 - 1.2 equivalents)[\[7\]](#)
- Solvent: Acetonitrile (ACN) or Dichloromethane (DCM)
- Reaction Vessel: Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet
- Purification: Saturated sodium thiosulfate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography

**Procedure:**

- Dissolve 4,5,6,7-tetrahydro-1H-indazole in the chosen solvent (e.g., ACN) in the reaction flask under a nitrogen atmosphere.
- Cool the solution to 0 °C using an ice bath.
- Add the brominating agent (e.g., NBS) portion-wise over 15-20 minutes, ensuring the temperature remains low.
- Allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
- Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude solid via silica gel column chromatography to yield the final product, **3-bromo-4,5,6,7-tetrahydro-1H-indazole**.

## Physicochemical Property Determination Protocols

- Melting Point Determination: The melting point can be determined using a standard melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded.[8]
- Solubility Assessment (Shake-Flask Method): An excess amount of the compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask. The flask is agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the compound in the saturated solution is determined using a quantitative analytical method like HPLC-UV or LC-MS.
- LogP Determination (HPLC Method): The partition coefficient (LogP) can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC). The retention time of the compound on a C18 column is measured and correlated with the known LogP values of a set of standard compounds run under the same conditions.
- pKa Determination (Potentiometric Titration): The acid dissociation constant (pKa) is measured by dissolving the compound in a suitable solvent (often a water-methanol mixture) and titrating it with a standardized solution of strong acid or base. The pH of the solution is monitored with a calibrated pH meter as a function of the titrant volume. The pKa value is determined from the midpoint of the resulting titration curve.

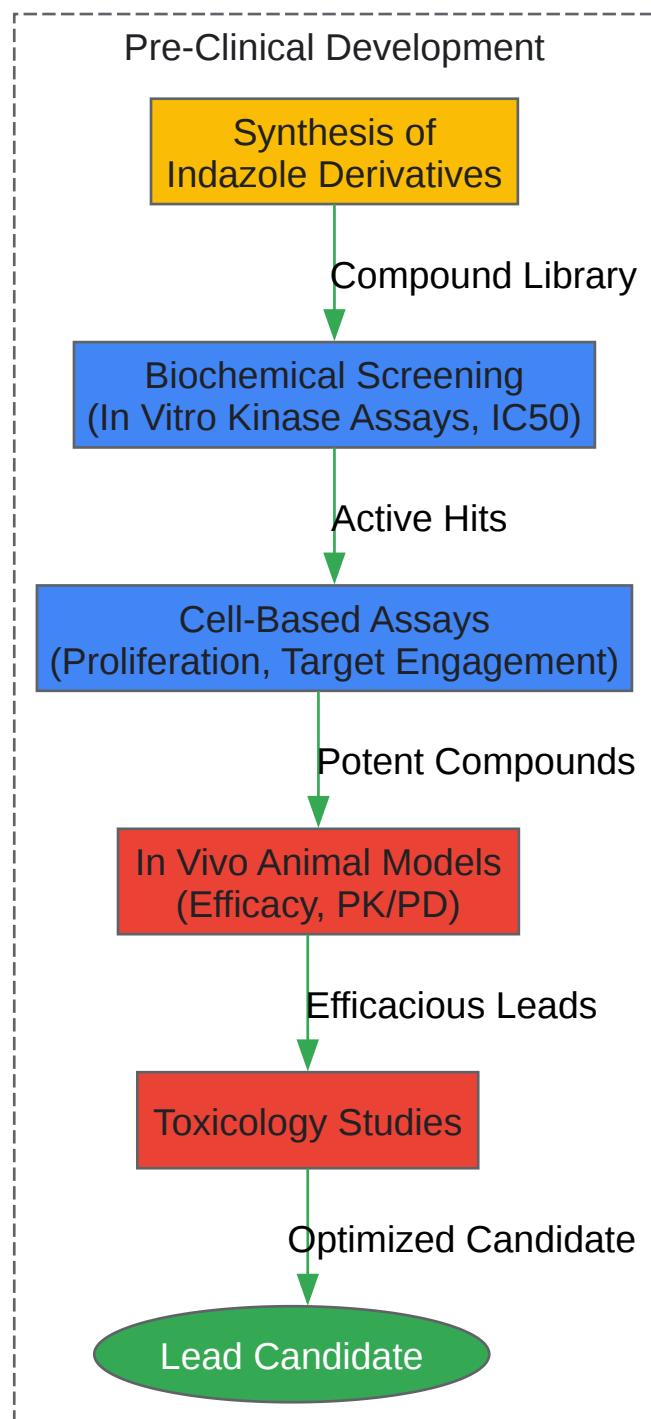
## Biological Context and Visualization

Indazole derivatives are a cornerstone in modern medicinal chemistry, renowned for their role as scaffolds in developing potent protein kinase inhibitors.[9][10] Kinases are critical enzymes that regulate a vast number of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer.[1][9] The 3-bromo substituent serves as a versatile chemical handle for further modification via cross-coupling reactions to build a library of potential drug candidates.

## Kinase Inhibitor Drug Discovery Workflow

The development of a kinase inhibitor from a building block like **3-bromo-4,5,6,7-tetrahydro-1H-indazole** follows a structured workflow. This process begins with chemical synthesis and

progresses through multiple stages of screening to identify promising therapeutic candidates.

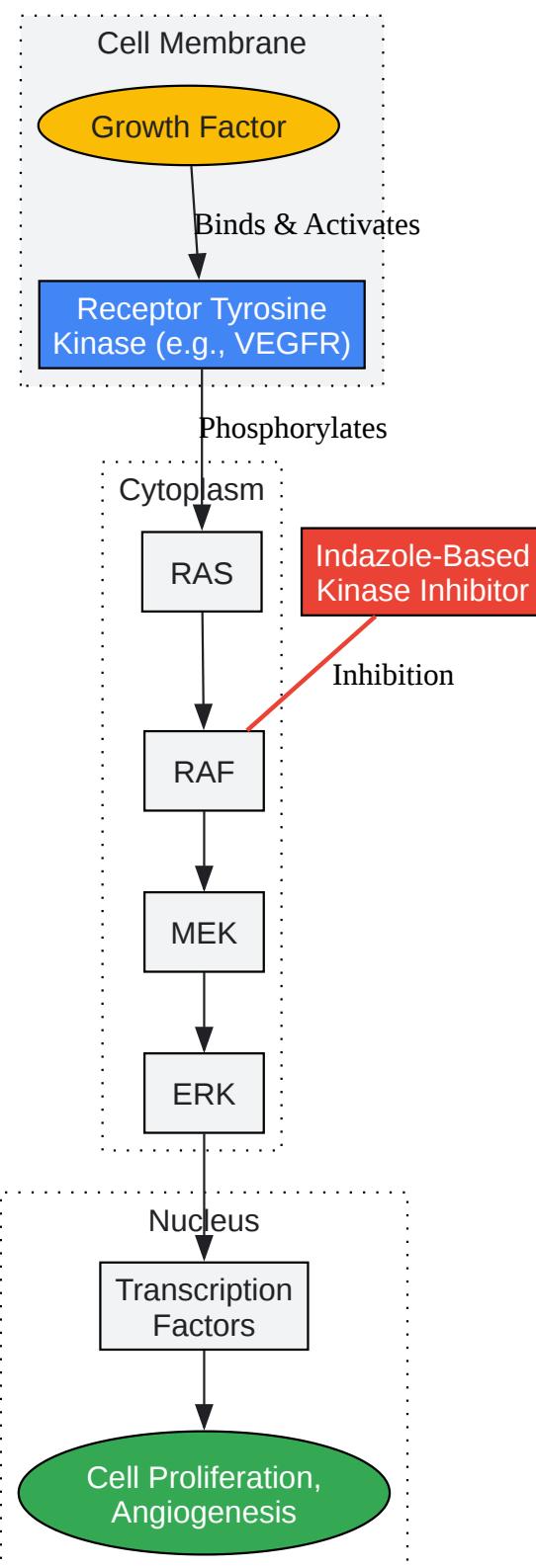


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Caption: A typical workflow for kinase inhibitor drug discovery.

## Role in a Representative Signaling Pathway

Many indazole-based drugs, such as Axitinib and Pazopanib, target Receptor Tyrosine Kinases (RTKs) like VEGFR, which are upstream activators of critical cancer-related signaling cascades like the RAS-RAF-MEK-ERK (MAPK) pathway.<sup>[9][11]</sup> An inhibitor derived from the **3-bromo-4,5,6,7-tetrahydro-1H-indazole** scaffold would be designed to bind to the ATP-binding site of a specific kinase, preventing it from phosphorylating its downstream targets and thereby blocking the signaling cascade.



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Caption: Inhibition of the MAPK signaling pathway by an indazole-based compound.

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